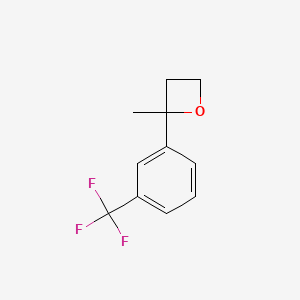
2-Methyl-2-(3-trifluoromethylphenyl)oxetane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2-(3-trifluoromethylphenyl)oxetane is a synthetic organic compound characterized by a four-membered oxetane ring substituted with a methyl group and a trifluoromethylphenyl group. Oxetanes are known for their unique ring strain and reactivity, making them valuable intermediates in organic synthesis and medicinal chemistry .
Synthetic Routes and Reaction Conditions:
Intramolecular Cyclization: One common method involves the intramolecular cyclization of suitable precursors.
[2+2] Cycloaddition: The Paternò–Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, is another method to synthesize oxetanes.
Industrial Production Methods: Industrial production often involves optimized versions of these synthetic routes, focusing on yield, purity, and cost-effectiveness. The use of catalysts and specific reaction conditions, such as temperature and pressure, are tailored to enhance the efficiency of the process .
Types of Reactions:
Oxidation: Oxetanes can undergo oxidation reactions, often leading to ring-opening products.
Reduction: Reduction reactions can also occur, typically involving the cleavage of the oxetane ring.
Substitution: Nucleophilic substitution reactions are common, where the oxetane ring can be opened by nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Peroxides and other oxidizing agents are used for oxidation reactions.
Reducing Agents: Hydrogenation catalysts and metal hydrides are common reducing agents.
Nucleophiles: Various nucleophiles, such as amines and thiols, can be used in substitution reactions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to carbonyl compounds, while nucleophilic substitution can yield a variety of functionalized products .
Wissenschaftliche Forschungsanwendungen
2-Methyl-2-(3-trifluoromethylphenyl)oxetane has several applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and as a building block in polymer chemistry.
Wirkmechanismus
The mechanism by which 2-Methyl-2-(3-trifluoromethylphenyl)oxetane exerts its effects involves its ability to undergo ring-opening reactions. This reactivity is due to the ring strain in the oxetane ring, making it susceptible to nucleophilic attack. The trifluoromethyl group can influence the compound’s electronic properties, affecting its reactivity and interactions with molecular targets .
Vergleich Mit ähnlichen Verbindungen
2-Methyl-2-phenyl-oxetane: Lacks the trifluoromethyl group, resulting in different reactivity and properties.
2-Methyl-2-(4-trifluoromethylphenyl)oxetane: Similar structure but with the trifluoromethyl group in a different position, affecting its chemical behavior.
Uniqueness: The presence of the trifluoromethyl group in 2-Methyl-2-(3-trifluoromethylphenyl)oxetane imparts unique electronic properties, enhancing its reactivity and making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C11H11F3O |
|---|---|
Molekulargewicht |
216.20 g/mol |
IUPAC-Name |
2-methyl-2-[3-(trifluoromethyl)phenyl]oxetane |
InChI |
InChI=1S/C11H11F3O/c1-10(5-6-15-10)8-3-2-4-9(7-8)11(12,13)14/h2-4,7H,5-6H2,1H3 |
InChI-Schlüssel |
SSXVDFJPGGLMSV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCO1)C2=CC(=CC=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexan-3-one](/img/structure/B14018697.png)
![Ethyl 2-[(5E)-5-[3-(ethoxycarbonylmethyl)-4-oxo-2-sulfanylidene-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-thiazolidin-3-YL]acetate](/img/structure/B14018712.png)
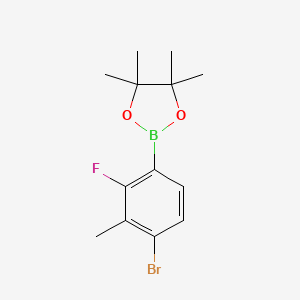
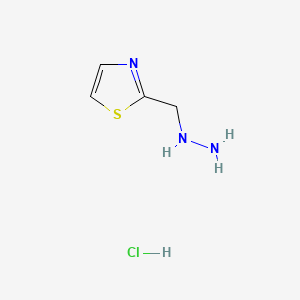
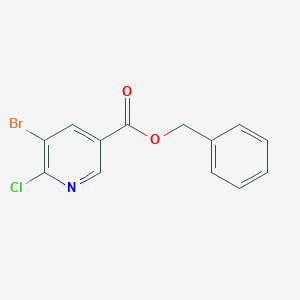

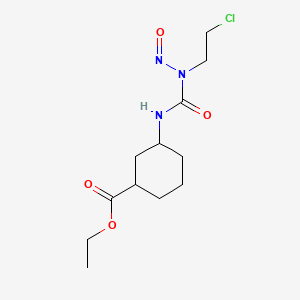
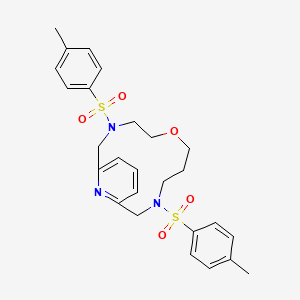
![1-Bromo-4-[(1Z)-2-(4-bromo-3-methylphenyl)ethenyl]-2-methylbenzene](/img/structure/B14018745.png)
![3-(Imidazo[1,2-a]pyridin-2-yl)benzoic acid](/img/structure/B14018751.png)
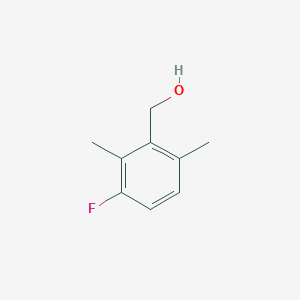

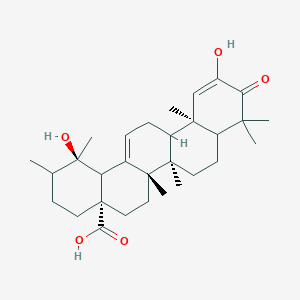
![4-chloro-3-iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B14018796.png)
